molecular formula C19H19N7O8 B10819257 N-{3-[5-(6-Amino-purin-9-YL)-3,4-dihydroxy-tetrahydro-furan-2-YL]-allyl}-2,3-dihydroxy-5-nitro-benzamide

N-{3-[5-(6-Amino-purin-9-YL)-3,4-dihydroxy-tetrahydro-furan-2-YL]-allyl}-2,3-dihydroxy-5-nitro-benzamide

Cat. No.: B10819257
M. Wt: 473.4 g/mol
InChI Key: UHHBFOLQOQSPLU-WGRQDFERSA-N
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Description

N-{3-[5-(6-Amino-purin-9-YL)-3,4-dihydroxy-tetrahydro-furan-2-YL]-allyl}-2,3-dihydroxy-5-nitro-benzamide is a complex organic compound that features a purine base, a tetrahydrofuran ring, and a nitrobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[5-(6-Amino-purin-9-YL)-3,4-dihydroxy-tetrahydro-furan-2-YL]-allyl}-2,3-dihydroxy-5-nitro-benzamide involves multiple steps, starting with the preparation of the purine base and the tetrahydrofuran ring. The purine base, 6-aminopurine, is typically synthesized through a series of reactions involving the cyclization of appropriate precursors . The tetrahydrofuran ring is formed via a glycosylation reaction, where a sugar derivative is reacted with the purine base under acidic conditions .

The final step involves the coupling of the tetrahydrofuran-purine intermediate with 2,3-dihydroxy-5-nitrobenzamide. This is typically achieved through a nucleophilic substitution reaction, where the amino group of the purine base attacks the carbonyl carbon of the benzamide, forming the desired product .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the glycosylation step, as well as high-throughput screening of reaction conditions to identify the most efficient catalysts and solvents .

Chemical Reactions Analysis

Types of Reactions

N-{3-[5-(6-Amino-purin-9-YL)-3,4-dihydroxy-tetrahydro-furan-2-YL]-allyl}-2,3-dihydroxy-5-nitro-benzamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various alkylated or acylated purine derivatives.

Scientific Research Applications

N-{3-[5-(6-Amino-purin-9-YL)-3,4-dihydroxy-tetrahydro-furan-2-YL]-allyl}-2,3-dihydroxy-5-nitro-benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{3-[5-(6-Amino-purin-9-YL)-3,4-dihydroxy-tetrahydro-furan-2-YL]-allyl}-2,3-dihydroxy-5-nitro-benzamide involves its interaction with specific molecular targets. The purine base can bind to nucleic acids, potentially interfering with DNA and RNA synthesis . Additionally, the compound may inhibit enzymes such as tRNA synthetases, disrupting protein synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{3-[5-(6-Amino-purin-9-YL)-3,4-dihydroxy-tetrahydro-furan-2-YL]-allyl}-2,3-dihydroxy-5-nitro-benzamide is unique due to its combination of a purine base, a tetrahydrofuran ring, and a nitrobenzamide moiety. This unique structure allows it to interact with a variety of biological targets, making it a versatile compound for research and potential therapeutic applications .

Properties

Molecular Formula

C19H19N7O8

Molecular Weight

473.4 g/mol

IUPAC Name

N-[(E)-3-[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]prop-2-enyl]-2,3-dihydroxy-5-nitrobenzamide

InChI

InChI=1S/C19H19N7O8/c20-16-12-17(23-6-22-16)25(7-24-12)19-15(30)14(29)11(34-19)2-1-3-21-18(31)9-4-8(26(32)33)5-10(27)13(9)28/h1-2,4-7,11,14-15,19,27-30H,3H2,(H,21,31)(H2,20,22,23)/b2-1+/t11-,14-,15-,19-/m1/s1

InChI Key

UHHBFOLQOQSPLU-WGRQDFERSA-N

Isomeric SMILES

C1=C(C=C(C(=C1C(=O)NC/C=C/[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O)O)O)[N+](=O)[O-]

Canonical SMILES

C1=C(C=C(C(=C1C(=O)NCC=CC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O)O)O)[N+](=O)[O-]

Origin of Product

United States

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